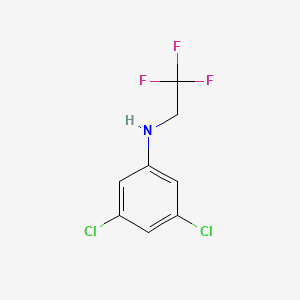
3,5-dichloro-N-(2,2,2-trifluoroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6Cl2F3N. It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by chlorine atoms, and the hydrogen atom of the amino group is replaced by a 2,2,2-trifluoroethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3,5-dichloroaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the use of a palladium catalyst in a hydrogenation reaction .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous flow systems. This allows for better control over reaction conditions and higher efficiency. The process typically involves multiple steps, including the preparation of intermediates, purification, and final synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce more complex aromatic compounds .
Aplicaciones Científicas De Investigación
3,5-Dichloro-N-(2,2,2-trifluoroethyl)aniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with receptors to modulate their activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloroaniline: Lacks the trifluoroethyl group, making it less reactive in certain chemical reactions.
2,4-Dichloro-N-(2,2,2-trifluoroethyl)aniline: Similar structure but different substitution pattern on the benzene ring.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Contains a tetrafluoroethoxy group instead of a trifluoroethyl group.
Uniqueness
The presence of both chlorine and trifluoroethyl groups in 3,5-dichloro-N-(2,2,2-trifluoroethyl)aniline imparts unique chemical properties, such as increased reactivity and stability. These properties make it a valuable compound in various applications, including drug development and material science .
Propiedades
Fórmula molecular |
C8H6Cl2F3N |
|---|---|
Peso molecular |
244.04 g/mol |
Nombre IUPAC |
3,5-dichloro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6Cl2F3N/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3,14H,4H2 |
Clave InChI |
STMGXIZOQUSLLR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)NCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


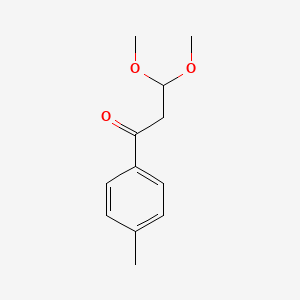
![1-(2-Hydroxybicyclo[2.2.1]heptan-2-YL)propan-2-one](/img/structure/B13299922.png)
![2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13299928.png)
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine](/img/structure/B13299930.png)
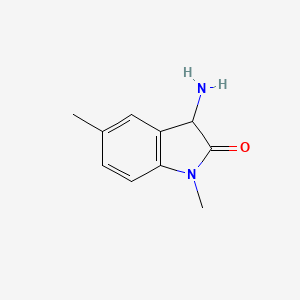
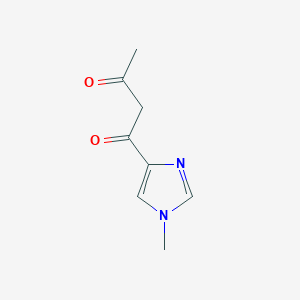
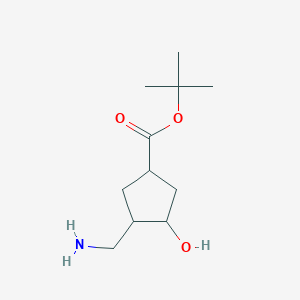
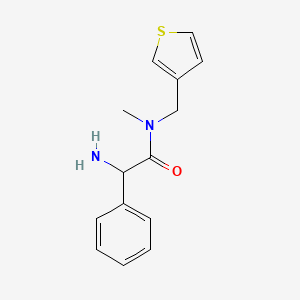
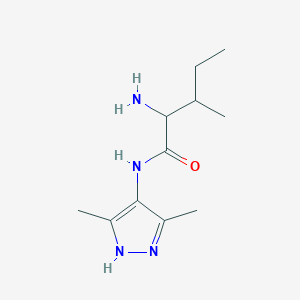
![5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13299961.png)
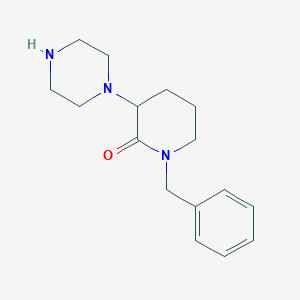
![4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol](/img/structure/B13299969.png)
amine](/img/structure/B13299984.png)

